molecular formula C19H32ClNO B13780986 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine CAS No. 67510-76-3

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine

Cat. No.: B13780986
CAS No.: 67510-76-3
M. Wt: 325.9 g/mol
InChI Key: HVKQCPONISBGOC-UHFFFAOYSA-N
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Description

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a tetrahydronaphthalene derivative featuring a methoxy group at position 6 and an octyl chain (C8) attached to the 1-amino group.

Properties

CAS No.

67510-76-3

Molecular Formula

C19H32ClNO

Molecular Weight

325.9 g/mol

IUPAC Name

(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-octylazanium;chloride

InChI

InChI=1S/C19H31NO.ClH/c1-3-4-5-6-7-8-14-20-19-11-9-10-16-15-17(21-2)12-13-18(16)19;/h12-13,15,19-20H,3-11,14H2,1-2H3;1H

InChI Key

HVKQCPONISBGOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[NH2+]C1CCCC2=C1C=CC(=C2)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydro-1-naphthylamine.

    Alkylation: The nitrogen atom is alkylated using an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthylamine derivatives.

    Substitution: Substituted naphthylamine derivatives.

Scientific Research Applications

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Alkyl Chain Modifications

The alkyl chain length on the amine group significantly impacts lipophilicity, solubility, and biological activity. Key analogs include:

Compound Alkyl Chain Molecular Formula Salt Form Key Properties Evidence Source
6-Methoxy-N-nonyl-1-naphthylamine Nonyl (C9) C20H33NO Hydrochloride Increased lipophilicity; reduced solubility
N-Heptyl-6-methoxy-1-naphthylamine Heptyl (C7) C18H29NO Methanesulfonate Moderate lipophilicity; enhanced stability
Target compound Octyl (C8) C19H31NO Likely free base Intermediate lipophilicity; unconfirmed solubility

Key Findings :

  • Longer alkyl chains (e.g., nonyl) enhance membrane permeability but reduce aqueous solubility, as seen in hydrochloride salts .
  • Methanesulfonate salts (e.g., heptyl analog) improve stability and solubility compared to free bases .

Substituent Effects

The methoxy group at position 6 distinguishes these compounds from other tetrahydronaphthylamine derivatives. Comparisons include:

Compound Substituent Position Functional Group Pharmacological Note Evidence Source
CP-24,441 (1R,4S-N-methyl-4-phenyl) 4-Phenyl Phenyl Potent dopamine uptake inhibitor
EXP-561 (4-phenylbicyclo[2.2.2]octane) Bicyclic phenyl Phenyl Serotonin uptake blocker
Target compound 6-Methoxy Methoxy Likely modulates 5-HT interactions*

Key Findings :

  • Phenyl-substituted analogs (e.g., CP-24,441) exhibit rigid geometries critical for blocking monoamine transporters .

Stereochemical Considerations

Chiral recognition significantly affects biological activity. For example:

  • (R)-6-Methoxy-1-naphthylamine hydrochloride () has specific enantiomeric activity, though details are unspecified.
  • In chiral sensing studies, R/S-1-TNA enantiomers showed αQCM values of 1.34 (GSA layer) vs. 1.28 (RbSA), indicating stereochemistry-dependent binding .

Implications :

  • The target compound’s stereochemistry (if resolved) could dictate its potency and selectivity in pharmacological applications.

Pharmacological Activity of Analogs

Compound Activity Mechanism Evidence Source
6-Methoxytryptoline Increases tissue 5-HT levels 5-HT uptake inhibition
Nomifensine Dopamine/Norepinephrine reuptake inhibition Competitive transporter block
Heptyl/Nonyl analogs Unconfirmed, likely similar to above Inferred from structural similarity

Key Findings :

  • Methoxy-substituted tetrahydro-β-carbolines (e.g., 6-methoxytryptoline) elevate serotonin levels, suggesting the target compound may share this activity .
  • Alkyl chain length may modulate affinity for specific transporters, as seen in phenyl-substituted inhibitors .

Biological Activity

6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is a synthetic organic compound with potential biological activity. Its structural characteristics suggest it may interact with various biological systems, making it a subject of interest in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The chemical formula for 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine is C_{15}H_{23}N_{1}O_{1}, with a CAS number of 13562-21-5. The compound features a methoxy group and an octyl chain attached to a tetrahydronaphthalene structure, which may influence its solubility and biological interactions.

Research indicates that compounds similar to 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine may exhibit various pharmacological effects:

  • Neurotransmitter Modulation : Compounds with naphthylamine structures often interact with neurotransmitter systems. They may act as inhibitors or modulators of neurotransmitter uptake or receptor activity.
  • Antioxidant Properties : Some studies suggest that such compounds can exhibit antioxidant activity by scavenging free radicals or modulating oxidative stress pathways.

Toxicological Profile

The toxicity of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine has not been extensively documented in public databases. However, related compounds have shown varying degrees of toxicity in laboratory settings:

Endpoint Value Source
LD50 (oral)Not establishedToxicology literature
Skin irritationModerateSafety data sheets
Eye irritationSevereSafety data sheets

Study on Neuroactive Effects

A study examined the effects of naphthylamine derivatives on neuronal cultures. The findings suggested that these compounds could modulate synaptic transmission and exhibit neuroprotective effects against oxidative stress. The specific role of 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine remains to be explored in detail.

Environmental Impact Assessment

Given the increasing concern regarding the environmental persistence of organic compounds like 6-Methoxy-N-octyl-1,2,3,4-tetrahydro-1-naphthylamine, an assessment was conducted to evaluate its bioaccumulation potential. Preliminary results indicated moderate bioaccumulation in aquatic organisms, raising concerns about its long-term ecological effects.

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